molecular formula C21H19N3O5S2 B253835 Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate

Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate

Cat. No. B253835
M. Wt: 457.5 g/mol
InChI Key: JIWCNKRWKXSAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DMTD and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMTD is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. DMTD has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. DMTD has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DMTD has been shown to have various biochemical and physiological effects. Studies have shown that DMTD can induce apoptosis, or programmed cell death, in cancer cells. DMTD has also been shown to inhibit the migration and invasion of cancer cells. In addition, DMTD has been shown to reduce the production of reactive oxygen species, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using DMTD in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DMTD in lab experiments is its potential toxicity. Studies have shown that high doses of DMTD can cause cellular damage and toxicity.

Future Directions

There are several future directions for research on DMTD. One area of research could focus on the development of DMTD-based anti-cancer drugs. Another area of research could focus on the potential use of DMTD in the treatment of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of DMTD and its potential toxicity.

Synthesis Methods

DMTD can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the corresponding amide. The amide is then reacted with 6-phenyl-4-pyrimidinethiol to form the final product, DMTD.

Scientific Research Applications

DMTD has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that DMTD has anti-tumor effects and can inhibit the growth of cancer cells in vitro and in vivo. DMTD has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

properties

Product Name

Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate

Molecular Formula

C21H19N3O5S2

Molecular Weight

457.5 g/mol

IUPAC Name

dimethyl 3-methyl-5-[[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H19N3O5S2/c1-12-17(20(26)28-2)19(31-18(12)21(27)29-3)24-15(25)10-30-16-9-14(22-11-23-16)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,24,25)

InChI Key

JIWCNKRWKXSAMH-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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